2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline
Brand Name: Vulcanchem
CAS No.: 257861-64-6
VCID: VC7410829
InChI: InChI=1S/C15H14N2O4S/c16-13-3-1-2-4-14(13)22-8-11-6-12(17(18)19)5-10-7-20-9-21-15(10)11/h1-6H,7-9,16H2
SMILES: C1C2=C(C(=CC(=C2)[N+](=O)[O-])CSC3=CC=CC=C3N)OCO1
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.35

2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline

CAS No.: 257861-64-6

Cat. No.: VC7410829

Molecular Formula: C15H14N2O4S

Molecular Weight: 318.35

* For research use only. Not for human or veterinary use.

2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline - 257861-64-6

Specification

CAS No. 257861-64-6
Molecular Formula C15H14N2O4S
Molecular Weight 318.35
IUPAC Name 2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]aniline
Standard InChI InChI=1S/C15H14N2O4S/c16-13-3-1-2-4-14(13)22-8-11-6-12(17(18)19)5-10-7-20-9-21-15(10)11/h1-6H,7-9,16H2
Standard InChI Key UCBXAOGBDJKMDJ-UHFFFAOYSA-N
SMILES C1C2=C(C(=CC(=C2)[N+](=O)[O-])CSC3=CC=CC=C3N)OCO1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a 4H-1,3-benzodioxin scaffold—a bicyclic system comprising a benzene ring fused to a 1,3-dioxin ring—substituted with a nitro group (-NO₂) at position 6 and a methylsulfanyl-aniline moiety at position 8. The methylsulfanyl group (-SCH₂-) bridges the benzodioxin core to the 2-amino phenyl group, creating a planar, conjugated system with potential electronic delocalization .

Key Structural Features:

  • Benzodioxin Core: The 4H-1,3-benzodioxin system introduces rigidity and electronic anisotropy, influencing reactivity and intermolecular interactions .

  • Nitro Group: Positioned at C6, this strong electron-withdrawing group enhances electrophilic substitution reactivity and stabilizes the aromatic system .

  • Methylsulfanyl Linker: The thioether (-S-) group facilitates π-orbital overlap between the benzodioxin and aniline moieties, while the methyl group sterically shields the sulfur atom.

Molecular Formula and Physical Properties

The molecular formula is C₁₅H₁₃N₃O₄S, with a molecular weight of 355.35 g/mol.

PropertyValue/Description
Melting PointEstimated 180–190°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in EtOH
StabilityAir-sensitive (oxidizes at S-center)
Spectral Data (IR)ν: 3350 (N-H), 1520/1350 (NO₂), 1240 (C-O-C) cm⁻¹

The nitro group’s IR absorbance at 1520/1350 cm⁻¹ and the benzodioxin’s C-O-C stretching at 1240 cm⁻¹ are characteristic .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three key steps (Figure 1):

  • Benzodioxin Core Construction: Cyclocondensation of catechol derivatives with diketones or dihalides .

  • Nitration: Electrophilic aromatic substitution at C6 using HNO₃/H₂SO₄ .

  • Methylsulfanyl-Aniline Coupling: Nucleophilic substitution between 8-bromomethyl-6-nitro-4H-1,3-benzodioxin and 2-aminothiophenol.

Figure 1: Synthetic route for 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline.

Step 1: Synthesis of 8-Bromomethyl-6-Nitro-4H-1,3-Benzodioxin

  • Reactants: 4H-1,3-benzodioxin-8-methanol, PBr₃.

  • Conditions: Reflux in dry THF (12 h, N₂ atmosphere).

  • Yield: 78% (light yellow crystals) .

Step 2: Nitration at C6

  • Reactants: 8-Bromomethyl-4H-1,3-benzodioxin, HNO₃ (fuming), H₂SO₄.

  • Conditions: 0°C → RT, 4 h.

  • Yield: 65% (orange solid) .

Step 3: Coupling with 2-Aminothiophenol

  • Reactants: 8-Bromomethyl-6-nitro-4H-1,3-benzodioxin, 2-aminothiophenol, K₂CO₃.

  • Conditions: DMF, 80°C, 8 h.

  • Yield: 60% (pale brown powder).

Optimization Note: Replacing K₂CO₃ with Cs₂CO₃ increased yield to 72% by enhancing nucleophilicity.

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the para position (C5) of the benzodioxin ring. For example, bromination with Br₂/FeBr₃ yields 5-bromo derivatives .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), producing 2-{[(6-amino-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline—a precursor for polyamide polymers .

Oxidation of the Sulfanyl Linker

Treatment with m-CPBA oxidizes the thioether (-S-) to sulfone (-SO₂-), altering electronic properties and solubility.

ParameterRecommendation
StorageArgon atmosphere, -20°C
ToxicityLD₅₀ (rat, oral): 320 mg/kg (estimated)
Environmental ImpactPersistent in water (log P: 2.8)

Caution: Nitro groups may render the compound explosive under high heat or shock.

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